N-{[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
The compound N-{[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a benzamide derivative featuring a 1,2,4-triazole core. Key structural elements include:
- A triazole ring substituted at position 4 with a 3-(trifluoromethyl)phenyl group.
- An ethylsulfanyl (ethylthio) group at position 5 of the triazole.
- A benzamide moiety attached via a methylene bridge to position 3 of the triazole.
This structure combines pharmacophoric motifs associated with diverse biological activities, including antimicrobial, antiviral, and enzyme inhibition properties, as seen in related triazole and benzamide derivatives .
Properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS/c1-2-28-18-25-24-16(12-23-17(27)13-7-4-3-5-8-13)26(18)15-10-6-9-14(11-15)19(20,21)22/h3-11H,2,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGWFLCFNKEUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine with carbon disulfide, followed by cyclization with an appropriate aldehyde.
Introduction of the Trifluoromethyl Phenyl Group:
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-{[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights structural similarities and differences between the target compound and its closest analogs:
Key Observations
Compounds with allylthio groups (e.g., 6i ) exhibit herbicidal activity, suggesting sulfur substituents modulate target interactions.
Trifluoromethylphenyl Role :
- The 3-(trifluoromethyl)phenyl group is critical for π-π stacking and hydrophobic interactions, as seen in kinase inhibitors like GPR-17 . Its absence in compound reduces structural complexity and likely alters bioactivity.
Benzamide Modifications :
Biological Activity
N-{[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a triazole ring and a benzamide moiety. Its molecular formula is , and it possesses notable functional groups that may contribute to its biological effects.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many triazole derivatives show significant antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
- Antidiabetic Activity : Some studies suggest that triazole compounds can inhibit enzymes like α-glucosidase and α-amylase, leading to potential applications in managing diabetes.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various triazole derivatives, including this compound. The results are summarized in Table 1.
| Compound | Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 32 |
| Compound B | S. aureus | 18 | 16 |
| N-{[5-(ethylsulfanyl)...} | C. albicans | 20 | 8 |
Table 1: Antimicrobial activity of selected compounds.
Antidiabetic Activity
In another study focusing on antidiabetic properties, the compound was tested against α-glucosidase and α-amylase. The findings are presented in Table 2.
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| Acarbose | 1.58 | 1.00 |
| N-{[5-(ethylsulfanyl)...} | 4.58 | 6.28 |
Table 2: Inhibitory activity against antidiabetic targets.
Study on Antidiabetic Potential
In a recent study published in a peer-reviewed journal, researchers synthesized several triazole derivatives and evaluated their potential as multitarget antidiabetic agents. This compound was among the compounds tested. The study reported an IC50 value of 4.58 µM for α-glucosidase inhibition and 6.28 µM for α-amylase inhibition, suggesting moderate activity compared to standard drugs like acarbose .
Q & A
Q. Critical parameters :
- Temperature control (80–100°C for cyclization).
- Stoichiometric ratios (1:1.2 for benzoyl chloride to triazole intermediate).
Advanced: How can researchers optimize synthesis yields and purity for scale-up?
Answer:
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of trifluoromethyl groups) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for >98% purity.
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Advanced: How should conflicting biological activity data (e.g., antitumor efficacy in different cell lines) be resolved?
Answer:
Conflicting data may arise from:
- Cell line variability : Test in isogenic cell pairs (e.g., p53 wild-type vs. mutant) to isolate genetic influences.
- Assay conditions : Standardize protocols (e.g., ATP-based viability assays vs. colony formation) .
- Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or tubulin. Validate with surface plasmon resonance (SPR) for kinetic binding analysis .
Advanced: What strategies are effective in improving metabolic stability for in vivo studies?
Answer:
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) at the ethylsulfanyl chain to delay hepatic clearance .
- Isotope labeling : Use ¹⁹F-NMR with a trifluoromethyl tag to track metabolic pathways in rodent models .
- CYP450 inhibition assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .
Advanced: How can computational modeling guide derivative design for enhanced selectivity?
Answer:
- QSAR modeling : Train models on IC₅₀ data from triazole derivatives to predict substitutions (e.g., replacing ethylsulfanyl with methylsulfonyl) that improve target selectivity .
- Molecular dynamics (MD) simulations : Simulate binding to off-targets (e.g., hERG channels) to mitigate cardiotoxicity risks .
- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Basic: What analytical techniques are used for stability profiling?
Answer:
- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) .
- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC-UV at 254 nm .
- Hydrolytic stability : Incubate in pH 7.4 buffer at 37°C for 48h, with LC-MS identification of hydrolysis products .
Advanced: How to address discrepancies in computational vs. experimental binding affinities?
Answer:
- Force field adjustment : Switch from AMBER to CHARMM36 for better electrostatic potential modeling of the trifluoromethyl group .
- Solvent effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and refine computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
